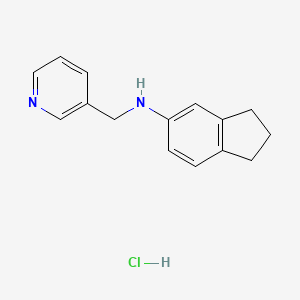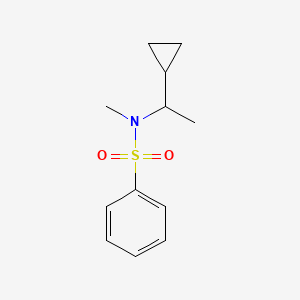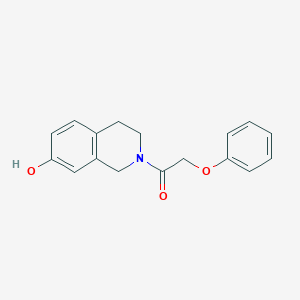![molecular formula C14H15N3O B7509717 N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a cyclic peptide that has been synthesized using a variety of methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.
Mécanisme D'action
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide acts as a competitive antagonist at the NMDA receptor glycine site. It binds to the receptor with high affinity, preventing the binding of glycine, which is a co-agonist of NMDA receptors. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which is involved in various physiological processes, including synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), a process that is involved in memory formation. N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has also been found to reduce anxiety-like behavior in animal models, suggesting its potential application in the treatment of anxiety disorders. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been shown to have neuroprotective effects, protecting neurons from excitotoxicity-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor glycine site, making it an ideal tool for studying the role of NMDA receptors in various physiological and pathological processes. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is stable and can be easily synthesized using various methods. However, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has some limitations, including its potential toxicity and off-target effects, which should be carefully considered when designing experiments.
Orientations Futures
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has several potential future directions. It can be used to develop new drugs for the treatment of various diseases, such as Alzheimer's disease, schizophrenia, and depression. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be used as a tool to study the structure and function of ion channels and transporters. Moreover, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be modified to improve its pharmacological properties, such as its selectivity and bioavailability, to enhance its therapeutic potential.
Conclusion:
In conclusion, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has several potential applications in drug discovery, neuroscience research, and the study of ion channels and transporters. However, its potential toxicity and off-target effects should be carefully considered when designing experiments.
Méthodes De Synthèse
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The solid-phase synthesis involves the use of a resin-bound amino acid, which is coupled with other amino acids to form a peptide chain. The solution-phase synthesis involves the use of protected amino acids, which are coupled in solution to form a peptide chain. The microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate of the coupling reaction.
Applications De Recherche Scientifique
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been found to have various scientific research applications. It has been used as a tool in neuroscience research to study the role of N-methyl-D-aspartate (NMDA) receptors in synaptic plasticity and memory formation. N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has also been used in the field of drug discovery to develop new drugs for the treatment of various diseases, such as Alzheimer's disease, schizophrenia, and depression. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been used as a probe to study the structure and function of ion channels and transporters.
Propriétés
IUPAC Name |
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)13-11-8-5-9-12(11)17(16-13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXASBKHDBHPUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)


![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)